molecular formula C19H15ClN2O3 B245007 N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide

N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide

Numéro de catalogue B245007
Poids moléculaire: 354.8 g/mol
Clé InChI: BBMGPTACAUJFSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is involved in the activation and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote B-cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in B-cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide has been shown to have other biochemical and physiological effects. For example, N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases. N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide can also inhibit the activation of mast cells, which are involved in allergic reactions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide as a research tool is its high selectivity for BTK, which minimizes off-target effects. However, N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings. Additionally, N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide is not suitable for long-term studies, as prolonged inhibition of BTK can lead to immunodeficiency.

Orientations Futures

There are several potential future directions for the development and use of N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide. One direction is the evaluation of N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of B-cell malignancies. Another direction is the exploration of N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide in other disease areas, such as autoimmune diseases or allergic disorders. Finally, further optimization of the chemical structure of N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide may lead to the development of more potent and selective BTK inhibitors.

Méthodes De Synthèse

The synthesis of N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide involves a multi-step process, starting with the reaction of 4-chlorobenzoyl chloride with 2-aminophenyl furan to form the intermediate 2-(4-chlorophenyl)-N-(2-furyl)acetamide. This intermediate is then reacted with 3-aminophenylboronic acid to form the final product, N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide.

Applications De Recherche Scientifique

N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

Propriétés

Formule moléculaire

C19H15ClN2O3

Poids moléculaire

354.8 g/mol

Nom IUPAC

N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3/c20-14-8-6-13(7-9-14)11-18(23)21-15-3-1-4-16(12-15)22-19(24)17-5-2-10-25-17/h1-10,12H,11H2,(H,21,23)(H,22,24)

Clé InChI

BBMGPTACAUJFSE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

SMILES canonique

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)CC3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.